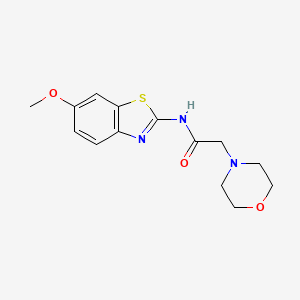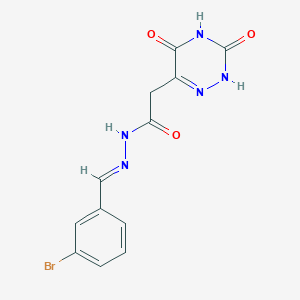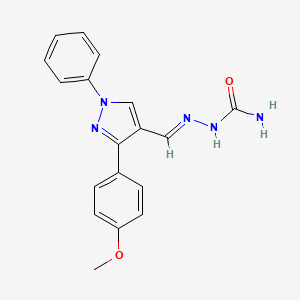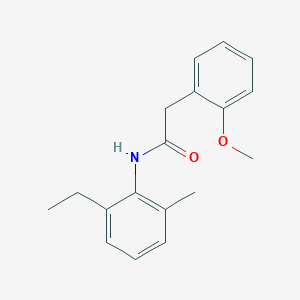
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-morpholinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-morpholinyl)acetamide represents a chemical entity of significant interest due to its structural complexity and potential biological activities. It is part of a broader class of compounds known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-morpholinyl)acetamide derivatives involves multistep chemical reactions, starting with N-substituted 2-amino benzothiazole and substituted quinazoline. The reaction pathways typically employ methods to ensure the formation of the desired bond between the benzothiazole moiety and the acetamide group, with the morpholinyl group serving as a critical substituent for the desired biological activity (Dave et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a benzothiazole ring linked to an acetamide group, with a methoxy group and a morpholinyl substituent enhancing the molecule's complexity and biological relevance. X-ray crystallography studies reveal that the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety adopts an almost planar structure, demonstrating the importance of molecular geometry in the compound's overall properties (Bunev et al., 2013).
Chemical Reactions and Properties
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-morpholinyl)acetamide and its derivatives undergo various chemical reactions, including interactions with different reagents and conditions that alter its chemical structure and, consequently, its biological activities. These reactions include nucleophilic substitutions, amidation, and condensation reactions, which are critical for synthesizing and modifying this class of compounds for targeted biological activities (Galushchinskiy et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-morpholinyl)acetamide derivatives are influenced by the molecular structure and substituents. These properties are crucial for determining the compound's suitability in various applications, including its pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and hydrogen bonding potential, are central to understanding the compound's behavior in biological systems. Hydrogen bonding, in particular, plays a vital role in the compound's interaction with biological targets, influencing its biological activity and efficacy (Balijapalli et al., 2017).
科学的研究の応用
Crystallographic Insights
Research conducted by Aleksei N. Galushchinskiy et al. (2017) delves into the crystal structures of compounds closely related to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-morpholinyl)acetamide, providing foundational knowledge for understanding molecular interactions and stability, crucial for drug design and material sciences (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Synthesis and Anticonvulsant Properties
M. Amir and colleagues (2011) explored the synthesis of benzothiazole derivatives, including compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-morpholinyl)acetamide, as potential anticonvulsant agents. Their research contributes to the development of new therapeutic agents for treating epilepsy and related disorders (Amir, Asif, Ali, & Hassan, 2011).
Metabolic Stability and Drug Design
The work by Markian M. Stec et al. (2011) on structure-activity relationships of dual inhibitors highlights the importance of metabolic stability in drug design, using derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-morpholinyl)acetamide as key examples. This research is vital for understanding how modifications in molecular structure can impact the pharmacokinetics and efficacy of therapeutic compounds (Stec et al., 2011).
Antitumor Activities
Sujay Basu and team (2017) focused on the design and synthesis of novel compounds based on the benzothiazole structure, including N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-morpholinyl)acetamide, evaluating their potential as adenosine A2A receptor antagonists with implications in cancer therapy. Their findings contribute to the ongoing search for more effective cancer treatments (Basu et al., 2017).
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-19-10-2-3-11-12(8-10)21-14(15-11)16-13(18)9-17-4-6-20-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBUTNUEKNHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-morpholin-4-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)


![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)
![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)
![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)